

"2-Ethyl-3-methyl-1-hexanol" chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethyl-3-methyl-1-hexanol**

Cat. No.: **B14472867**

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **2-Ethyl-3-methyl-1-hexanol**

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **2-Ethyl-3-methyl-1-hexanol** (CAS No: 66794-04-5). As a C9 branched-chain primary alcohol, this compound holds potential for applications in specialty solvents, plasticizers, and as a precursor in fine chemical synthesis, analogous to structurally related industrial alcohols. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from computational models, established principles of organic chemistry, and experimental data from closely related structural analogs, primarily 2-ethyl-1-hexanol. The document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's behavior and potential applications.

Molecular Identity and Physicochemical Properties

2-Ethyl-3-methyl-1-hexanol is a chiral, branched-chain aliphatic alcohol. Its structure consists of a hexanol backbone with ethyl and methyl substituents at the C2 and C3 positions, respectively. This branching significantly influences its physical properties, such as viscosity and freezing point, when compared to its linear isomer, 1-nonanol.

Chemical Structure and Identifiers

The fundamental identifiers for **2-Ethyl-3-methyl-1-hexanol** are crucial for its unambiguous identification in research and regulatory contexts.

Caption: 2D Chemical Structure of **2-Ethyl-3-methyl-1-hexanol**.

Table 1: Core Identifiers for **2-Ethyl-3-methyl-1-hexanol**

Identifier	Value	Source
IUPAC Name	2-ethyl-3-methylhexan-1-ol	PubChem[1]
CAS Number	66794-04-5	NIST[2] , PubChem[1]
Molecular Formula	C ₉ H ₂₀ O	NIST[2] , PubChem[1]
Molecular Weight	144.25 g/mol	PubChem[1]
InChIKey	DXXCMAAACWSRPE-UHFFFAOYSA-N	NIST[2]

| Canonical SMILES | CCCC(C)C(CC)CO | [PubChem\[1\]](#) |

Physicochemical Data

Direct experimental data for **2-Ethyl-3-methyl-1-hexanol** is scarce. Table 2 presents computed properties alongside experimental data for the closely related and industrially significant compound, 2-ethyl-1-hexanol (CAS: 104-76-7), to provide a reasonable estimation of its physical characteristics. The branched nature of **2-Ethyl-3-methyl-1-hexanol** is expected to lower its melting point and potentially increase its viscosity compared to linear C₉ alcohols.

Table 2: Physicochemical Properties

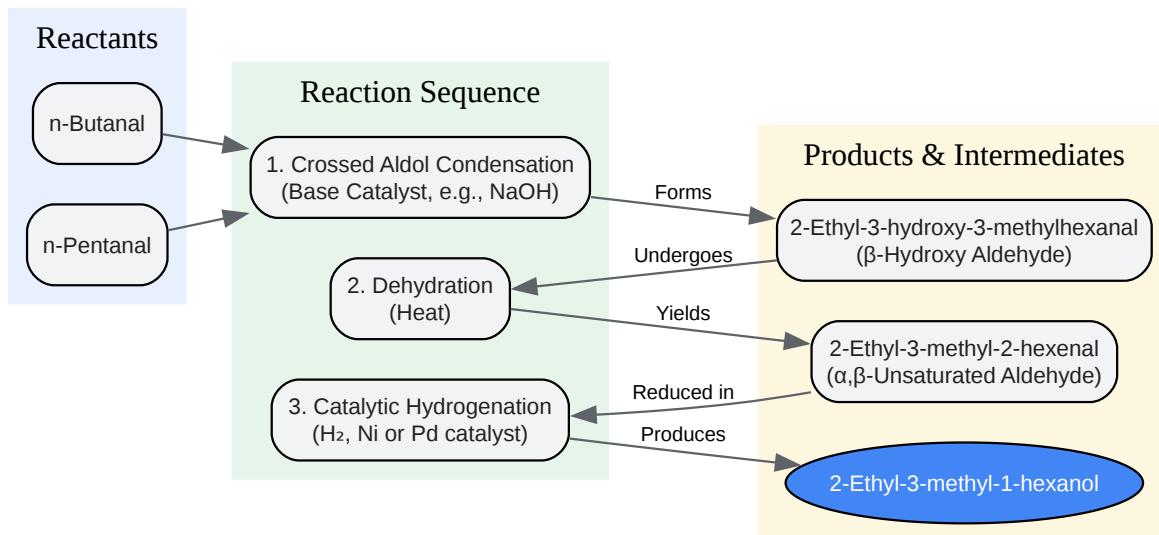
Property	2-Ethyl-3-methyl-1-hexanol (Computed)	2-Ethyl-1-hexanol (Experimental Analog)	Source(s)
Density	Data not available	0.833 g/mL at 25 °C	Wikipedia[3]
Boiling Point	Data not available	183-186 °C	Wikipedia[3]
Melting Point	Data not available	-76 °C	Wikipedia[3]
Flash Point	Data not available	73 °C (Closed Cup)	Spectrum Chemical[4]
Water Solubility	Predicted to be low	~1000 mg/L at 20 °C	Comprehensive review[5]
logP (Octanol/Water)	3.1	2.7 - 3.1	PubChem[1][6]
Vapor Pressure	Data not available	0.06 mmHg at 20 °C	Comprehensive review[5]

| Refractive Index | Data not available | n₂₀/D 1.431 | [Wikipedia\[3\]](#) |

Synthesis and Manufacturing Pathways

While a specific, published synthesis for **2-Ethyl-3-methyl-1-hexanol** is not readily available, its structure strongly suggests a synthesis strategy based on well-established C-C bond-forming reactions used for analogous branched alcohols. The most logical approach involves a crossed aldol reaction, followed by dehydration and hydrogenation.

Proposed Synthesis via Crossed Aldol Reaction


The synthesis can be logically designed as a three-step process starting from commercially available aldehydes: n-butanal and n-pentanal.

- Step 1: Crossed Aldol Condensation: Reaction of n-butanal with n-pentanal under basic conditions. The enolate of n-pentanal attacks the carbonyl carbon of n-butanal. This is a critical step requiring careful control to minimize self-condensation of each aldehyde.
- Step 2: Dehydration: The resulting β -hydroxy aldehyde intermediate is typically unstable and readily dehydrates upon heating, often in the same reaction pot, to yield the α,β -unsaturated

aldehyde, 2-ethyl-3-methyl-2-hexenal.

- Step 3: Hydrogenation: The unsaturated aldehyde is then reduced to the target saturated alcohol. This is typically achieved using catalytic hydrogenation (e.g., with H₂ over a Nickel or Palladium catalyst), which reduces both the carbon-carbon double bond and the aldehyde functional group.

This sequence is analogous to the industrial production of 2-ethyl-1-hexanol from n-butanal.^[7]
^[8]

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **2-Ethyl-3-methyl-1-hexanol**.

Alternative Industrial Pathway: Hydroformylation

An alternative route, common in large-scale industrial synthesis, is the hydroformylation (oxo process) of a corresponding C8 alkene.^[9]^[10] This process involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond using a catalyst (typically cobalt or rhodium) under high pressure of carbon monoxide and hydrogen (syngas). The resulting C9 aldehyde is then hydrogenated to **2-Ethyl-3-methyl-1-hexanol**. The key challenge in this route is the synthesis and isolation of the correct branched C8 alkene precursor.

Spectroscopic and Analytical Characterization

No public, experimentally derived spectra for **2-Ethyl-3-methyl-1-hexanol** have been identified. The following sections describe the expected spectral characteristics based on its structure and established spectroscopic principles for aliphatic alcohols.[11][12]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons resulting from its two chiral centers (C2 and C3).

- **-CH₂OH Protons:** The two protons of the primary alcohol group are diastereotopic and would likely appear as a complex multiplet (or two separate multiplets) in the 3.4 - 3.7 ppm range, shifted downfield by the adjacent oxygen atom.
- **-OH Proton:** The hydroxyl proton signal would appear as a broad singlet, with a chemical shift highly dependent on concentration and solvent, typically between 0.5 and 5.0 ppm. This peak would disappear upon shaking the sample with D₂O.
- **Alkyl Region (0.8 - 1.7 ppm):** The remainder of the protons on the ethyl, methyl, and hexyl chain would resonate in the upfield alkyl region. The two terminal methyl groups (-CH(CH₃) and -CH₂(CH₃)) would likely appear as a triplet and a doublet, respectively, around 0.9 ppm. The numerous methylene (-CH₂-) and methine (-CH-) protons would produce a series of overlapping multiplets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum should show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

- **-CH₂OH Carbon:** The carbon bonded to the hydroxyl group is expected to be the most downfield of the sp³ carbons, appearing in the 60 - 70 ppm range.[11]
- **-CH- Carbons:** The two methine carbons at the chiral centers (C2 and C3) would appear in the 30 - 50 ppm region.
- **Alkyl Carbons:** The remaining six carbons of the alkyl chain and substituents would resonate further upfield, typically between 10 and 40 ppm. The terminal methyl carbons would be the

most upfield signals.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by features characteristic of a primary alcohol.

- O-H Stretch: A strong, very broad absorption band in the region of 3200-3600 cm^{-1} , characteristic of the hydrogen-bonded hydroxyl group.
- C-H Stretch: Multiple sharp peaks in the 2850-3000 cm^{-1} region due to the stretching of the numerous C-H bonds in the alkyl groups.
- C-O Stretch: A strong, distinct peak in the 1000-1100 cm^{-1} range, corresponding to the C-O single bond stretch of a primary alcohol.

Mass Spectrometry (MS)

Upon electron ionization (EI), **2-Ethyl-3-methyl-1-hexanol** would be expected to fragment via characteristic pathways for primary alcohols.

- Molecular Ion (M^+): The molecular ion peak at $\text{m/z} = 144$ would likely be weak or absent.
- Alpha-Cleavage: The most significant fragmentation would be the loss of the ethyl group at the C2 position, leading to a stable oxonium ion. However, the primary fragmentation for primary alcohols is often the loss of water followed by cleavage.
- Loss of Water ($\text{M}-18$): A prominent peak at $\text{m/z} = 126$ ($\text{M}-18$) resulting from dehydration is expected.
- Loss of CH_2OH ($\text{M}-31$): Cleavage of the C1-C2 bond would result in a peak at $\text{m/z} = 113$.
- Alkyl Fragments: A series of peaks corresponding to the loss of various alkyl fragments would be observed in the lower mass range (e.g., $\text{m/z} = 43, 57, 71$).

Chemical Reactivity

The chemical reactivity of **2-Ethyl-3-methyl-1-hexanol** is dictated by its primary hydroxyl (-OH) group. Its reactions are typical of other branched primary alcohols.[13][14]

- Oxidation: As a primary alcohol, it can be oxidized. Treatment with a mild oxidizing agent like pyridinium chlorochromate (PCC) would yield the corresponding aldehyde (2-ethyl-3-methylhexanal). Stronger oxidizing agents, such as chromic acid (H_2CrO_4), would oxidize it further to the carboxylic acid (2-ethyl-3-methylhexanoic acid).[15]
- Esterification: It will readily react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic catalysis to form esters. These esters may have applications as plasticizers or fragrance components, similar to esters of 2-ethyl-1-hexanol.
- Dehydration: Acid-catalyzed dehydration at high temperatures would lead to the formation of a mixture of isomeric alkenes, primarily 2-ethyl-3-methyl-1-hexene.[16]
- Substitution: The hydroxyl group can be converted into a better leaving group (e.g., by protonation or conversion to a tosylate) and subsequently displaced by nucleophiles in S_N2 reactions to form halides, ethers, and other derivatives.

Safety, Handling, and Toxicology

Disclaimer: No specific safety data sheet (SDS) is available for **2-Ethyl-3-methyl-1-hexanol**. The information below is based on the known hazards of the structurally similar compound 2-ethyl-1-hexanol (CAS: 104-76-7) and should be used as a precautionary guide only.[4][17][18] A substance-specific risk assessment must be performed before handling.

- Hazard Identification:
 - Health: Harmful if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[18]
 - Physical: Combustible liquid. Vapors may form explosive mixtures with air upon heating.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Use chemical safety goggles and/or a face shield.
 - Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin contact.

- Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
- Handling and Storage:
 - Keep away from heat, sparks, open flames, and other ignition sources.
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.
 - Ground all equipment when transferring to prevent static discharge.
- First Aid Measures:
 - Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
 - Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

- PubChem. (n.d.). **2-Ethyl-3-methyl-1-hexanol**. National Center for Biotechnology Information.
- Manners, C. N., & Gellman, A. J. (2011). Comparison of the Reactions of Branched Alcohols and Aldehydes on Rh(111). *The Journal of Physical Chemistry C*, 115(19), 9579–9587. [Link]
- PubChem. (n.d.). 2-Nonanol. National Center for Biotechnology Information.
- ChemSrc. (2024). 2-ethyl-3-methylhexan-1-ol.
- NIST. (n.d.). **2-ethyl-3-methyl-1-hexanol**. NIST Chemistry WebBook.
- OpenOChem Learn. (n.d.). Alcohols.
- PubChem. (n.d.). 2-Ethylhexanol. National Center for Biotechnology Information.
- Wikipedia contributors. (2024). Aldol reaction. Wikipedia.
- SpectraBase. (n.d.). 2-Nonanol.

- OpenStax. (2023). Using Aldol Reactions in Synthesis. In *Organic Chemistry*.
- Michigan State University Department of Chemistry. (n.d.). *Alcohol Reactivity*.
- Wakayama, T., et al. (2019). Comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant. *Indoor Air*, 29(1), 20-30. (Simulated reference based on search result content)
- ResearchGate. (n.d.). Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction.
- Wikipedia contributors. (2024). *Hydroformylation*. Wikipedia.
- Wikipedia contributors. (2024). *2-Ethylhexanol*. Wikipedia.
- Chemistry LibreTexts. (2022). 17.11: *Spectroscopy of Alcohols and Phenols*.
- Google Patents. (n.d.). US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process.
- Wang, Y., et al. (2013). Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst. *Green Chemistry*, 15(4), 996-1003. [\[Link\]](#)
- AZoM. (2015). *Identifying Alcohols Using NMR Spectroscopy*.
- Chemistry LibreTexts. (2022). 14.5: *Reactions of Alcohols*.
- Britannica. (2024). *Alcohol - Reactions, Chemistry, Uses*.
- Herwig, J., et al. (2015). *Isomerization–Hydroformylation Tandem Reactions*.
- ResearchGate. (n.d.). The dehydration of branched and linear primary alcohols to alkenes.
- ResearchGate. (n.d.). Direct Synthesis of 2-Ethylhexanol via n-Butanal Aldol Condensation–Hydrogenation Reaction Integration.
- Kumar, A., et al. (2024). Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability. *Green Chemistry*. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Ethyl-3-methyl-1-hexanol | C9H20O | CID 21572686 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-ethyl-3-methyl-1-hexanol [webbook.nist.gov]
- 3. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 4. spectrumchemical.com [spectrumchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 23.4 Using Aldol Reactions in Synthesis - Organic Chemistry | OpenStax [openstax.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydroformylation - Wikipedia [en.wikipedia.org]
- 10. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing)
DOI:10.1039/D4SU00662C [pubs.rsc.org]
- 11. Alcohols | OpenOChem Learn [learn.openochem.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Alcohol Reactivity [www2.chemistry.msu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. ["2-Ethyl-3-methyl-1-hexanol" chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14472867#2-ethyl-3-methyl-1-hexanol-chemical-properties\]](https://www.benchchem.com/product/b14472867#2-ethyl-3-methyl-1-hexanol-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com